Cas no 2137995-33-4 (4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid)
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1116391
- 2137995-33-4
- 4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid
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- Inchi: 1S/C7H4N4O4S/c12-7(13)6-9-5(3-16-6)10-2-4(1-8-10)11(14)15/h1-3H,(H,12,13)
- InChI Key: PQQHVRJHJFKQKI-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=NC(=C1)N1C=C(C=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 239.99532580g/mol
- Monoisotopic Mass: 239.99532580g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 142Ų
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116391-0.05g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1116391-0.1g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1116391-0.25g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1116391-0.5g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1116391-1.0g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 1g |
$928.0 | 2023-06-09 | ||
| Enamine | EN300-1116391-2.5g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1116391-5.0g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 5g |
$2692.0 | 2023-06-09 | ||
| Enamine | EN300-1116391-10.0g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 10g |
$3992.0 | 2023-06-09 | ||
| Enamine | EN300-1116391-1g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1116391-5g |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid |
2137995-33-4 | 95% | 5g |
$2443.0 | 2023-10-27 |
4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-(4-nitro-1H-pyrazol-1-yl)-1,3-thiazole-2-carboxylic acid
4-(4-Nitro-1H-Pyrazol-1-yl)-1,3-Thiazole-2-Carboxylic Acid: A Comprehensive Overview
4-(4-Nitro-1H-Pyrazol-1-yl)-1,3-Thiazole-2-Carboxylic Acid, also known by its CAS number 2137995-33-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a pyrazole ring with a thiazole ring, both of which are heterocyclic aromatic systems. The presence of a nitro group (-NO₂) further enhances its chemical reactivity and functional versatility.
The molecular structure of 4-(4-Nitro-1H-Pyrazol-1-yl)-1,3-Thiazole-2-Carboxylic Acid is composed of a central thiazole ring (a five-membered ring containing sulfur and nitrogen atoms) fused with a pyrazole ring (another five-membered ring with two nitrogen atoms). The nitro group is attached to the pyrazole ring at the 4-position, while the carboxylic acid group (-COOH) is located at the 2-position of the thiazole ring. This arrangement creates a molecule with both acidic and potentially reactive functional groups, making it suitable for various chemical transformations and applications.
Recent studies have highlighted the potential of this compound in the development of novel materials for electronic applications. The combination of the thiazole and pyrazole rings introduces unique electronic properties, such as high electron mobility and stability under thermal conditions. These characteristics make it a promising candidate for use in organic semiconductors and optoelectronic devices.
In addition to its electronic applications, 4-(4-Nitro-1H-Pyrazol-1-yl)-1,3-Thiazole-2-Carboxylic Acid has shown potential in the field of drug discovery. The compound's ability to form hydrogen bonds due to its carboxylic acid group makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers have explored its role in inhibiting certain enzymes and its potential as an anti-inflammatory agent.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. The introduction of the nitro group is often achieved through nitration reactions, while the formation of the thiazole and pyrazole rings requires precise control over reaction conditions to ensure high yields and purity.
From an environmental perspective, the stability and biodegradability of 4-(4-Nitro-1H-Pyrazol-1-yl)-1,3-Thiazole-2-Carboxylic Acid have been studied to assess its potential impact on ecosystems. Initial findings suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and risks.
In conclusion, 4-(4-Nitro-1H-Pyrazol-1-yl)-1,3-Thiazole-2-Carboxylic Acid (CAS No. 2137995-33-4) is a versatile compound with applications spanning materials science, electronics, and pharmaceuticals. Its unique molecular structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions across various industries. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in modern chemistry.
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